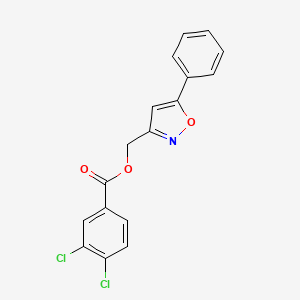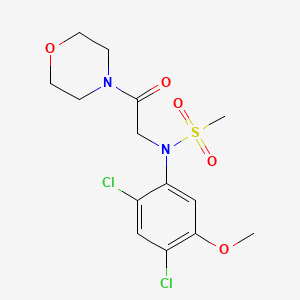
N-(2,4-dichloro-5-methoxyphenyl)-N-(2-morpholino-2-oxoethyl)methanesulfonamide
Descripción general
Descripción
N-(2,4-dichloro-5-methoxyphenyl)-N-(2-morpholino-2-oxoethyl)methanesulfonamide, commonly known as DMOG, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMOG is a hypoxia-mimetic agent that stabilizes hypoxia-inducible factor (HIF) by inhibiting the activity of prolyl hydroxylases (PHD). HIF is a transcription factor that plays a critical role in the cellular response to hypoxia, and its stabilization by DMOG has been shown to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- Condensed heteroaromatic ring systems have been synthesized using N-(2-halophenyl)methanesulfonamide derivatives, demonstrating the utility of these compounds in complex chemical syntheses (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).
- The synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, which are derivatives of morpholine, highlights the potential for creating complex molecules for various applications (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Chemical Reactivity and Molecular Structure :
- The reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene has led to new highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, showcasing the reactivity of these compounds (Aizina, Levkovskaya, & Rozentsveig, 2012).
- A study on the conformation of the N—H bond in N-(2,5-Dichlorophenyl)methanesulfonamide contributes to understanding the molecular structure and potential interactions in biological systems (Gowda, Foro, & Fuess, 2007).
Potential Biological and Pharmacological Applications :
- Quinolinyl sulfonamides have been identified as potent inhibitors in enzyme studies, demonstrating the potential biological activity of sulfonamide derivatives (Huang, Xie, Ma, Hanzlik, & Ye, 2006).
- The stereoselective microbial reduction of certain sulfonamide derivatives indicates their potential use in synthesizing chiral intermediates for pharmaceutical applications (Patel, Banerjee, Mcnamee, & Szarka, 1993).
Propiedades
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O5S/c1-22-13-8-12(10(15)7-11(13)16)18(24(2,20)21)9-14(19)17-3-5-23-6-4-17/h7-8H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOSGTJQPOOYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



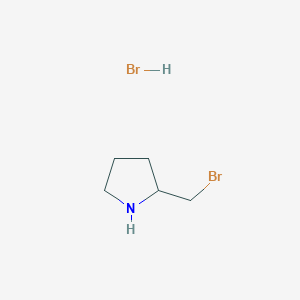
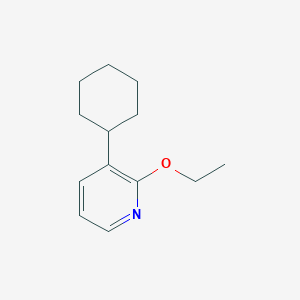
![Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B3130417.png)
![N-[(4-chlorophenyl)carbonyl]norleucine](/img/structure/B3130436.png)
![1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3130444.png)
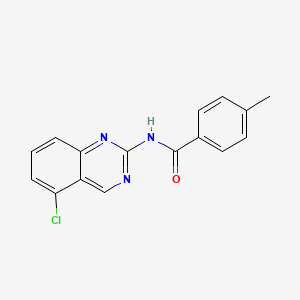
![4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3130453.png)
![methyl 2-[2-(2-cyano-3-nitrilo-1-propenyl)-1H-pyrrol-1-yl]-3,3-dimethylbutanoate](/img/structure/B3130459.png)
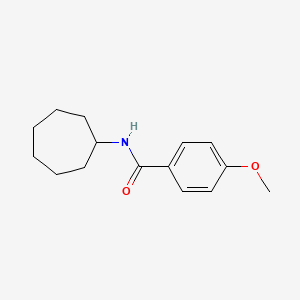
![4-[4-(trifluoromethoxy)phenyl]-2-[4-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3130470.png)
![4-Methoxyphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B3130475.png)
![4-fluorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B3130493.png)
